Trelagliptin

概要

説明

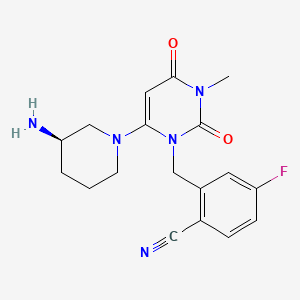

トレラグリプチンは、ザファテックという商品名で販売されている、2型糖尿病の治療に使用される医薬品です。これは、インクレチンホルモンを分解する酵素を阻害することで血糖値を調節する、高度に選択的なジペプチジルペプチダーゼ-4(DPP-4)阻害剤です。 この化合物は、他の毎日投与が必要なDPP-4阻害剤とは異なり、毎週1回投与されるという点で、そのクラスではユニークです .

2. 製法

合成ルートと反応条件: トレラグリプチンの調製には、いくつかの重要なステップが含まれます。最初に、2-[(6-クロロ-3-メチル-2,4-ジオキソ-3,4-ジヒドロピリミジン-1(2H)-イル)メチル]-4-フルオロベンゾニトリル(II)と3-アミノピペリジン(I)が原料として使用されます。このプロセスは、3-アミノピペリジンをベンズアルデヒドと反応させてN-ベンジリデンピペリジン-3-アミン(III)を生成することから始まります。この中間体は、次に化合物IIと縮合して縮合生成物(IV)を生成します。この生成物を酸性条件下で酸分解すると、保護基が除去され、粗生成物(V)が得られます。 最後に、粗生成物をコハク酸で塩化して、トレラグリプチンコハク酸塩(VI)を得ます .

工業的製造方法: トレラグリプチンコハク酸塩の工業的製造には、リン酸塩と相間移動触媒の存在下、有機溶媒中で求核置換反応が行われます。 この方法は効率的で、99.5%以上の高純度レベルを達成するために、再結晶化ステップが1つだけ必要です .

作用機序

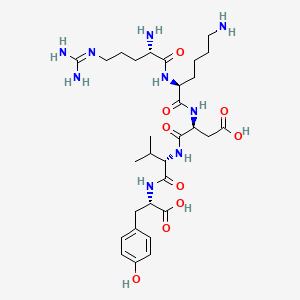

トレラグリプチンは、ジペプチジルペプチダーゼ-4(DPP-4)酵素を阻害することで効果を発揮します。この阻害は、グルカゴン様ペプチド-1(GLP-1)やグルコース依存性インスリン分泌促進ペプチド(GIP)などのインクレチンホルモンの分解を阻止します。 これらのホルモンは、インスリン分泌を促進し、グルカゴンの分泌を抑制することで、血糖値を調節する上で重要な役割を果たしています .

6. 類似の化合物との比較

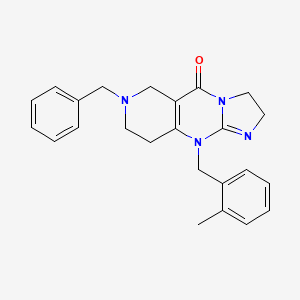

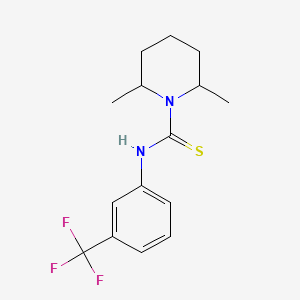

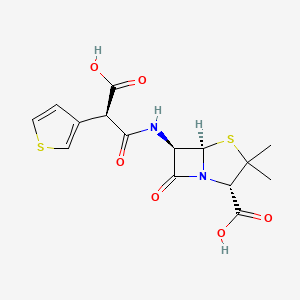

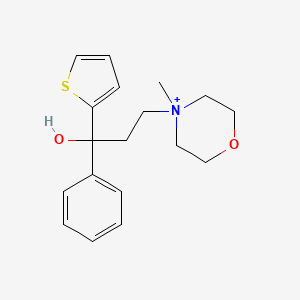

トレラグリプチンは、アログリプチン、リナグリプチン、サクサグリプチン、シタグリプチン、テネリグリプチンなどの他のDPP-4阻害剤と比較されます。主な違いは次のとおりです。

類似の化合物:

- アログリプチン

- リナグリプチン

- サクサグリプチン

- シタグリプチン

- テネリグリプチン

結論として、トレラグリプチンは、投与頻度と効力に関してユニークな利点を提供する、2型糖尿病の治療における重要な進歩です。さまざまな科学分野における包括的な研究と応用は、医薬化合物としてのその重要性を強調しています。

生化学分析

Biochemical Properties

Trelagliptin plays a crucial role in biochemical reactions by inhibiting the enzyme dipeptidyl peptidase-4 (DPP-4). This enzyme is responsible for the inactivation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, this compound increases the levels of these incretin hormones, which in turn enhances insulin secretion and decreases glucagon release in a glucose-dependent manner . This inhibition is highly selective, with this compound showing over 10,000-fold selectivity for DPP-4 over related proteases such as DPP-8 and DPP-9 .

Cellular Effects

This compound has significant effects on various cell types and cellular processes. In beta-cells of the pancreas, this compound enhances insulin secretion, which is crucial for maintaining blood glucose levels . Additionally, this compound has been shown to ameliorate mitochondrial dysfunction and metabolic disturbances in endothelial cells under conditions of oxygen-glucose deprivation/reperfusion . This protective effect is mediated through the activation of the AMP-activated protein kinase (AMPK) pathway, which plays a key role in cellular energy homeostasis .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to the active site of DPP-4, thereby inhibiting its enzymatic activity. This binding is reversible and competitive, with kinetic analysis revealing a slow-binding inhibition mechanism . The inhibition of DPP-4 by this compound prevents the degradation of incretin hormones, leading to increased insulin secretion and decreased glucagon release . X-ray diffraction data have shown that the interaction between this compound and DPP-4 is non-covalent, which contributes to its sustained efficacy .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has demonstrated sustained inhibition of DPP-4 activity for up to 7 days after dosing . This long-lasting effect is attributed to its slow dissociation from the DPP-4 enzyme, with a half-life for dissociation of approximately 30 minutes . Studies have also shown that this compound remains stable and effective over extended periods, making it suitable for once-weekly dosing .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At therapeutic doses, this compound effectively reduces blood glucose levels without causing significant adverse effects . At higher doses, this compound may cause toxic effects, including inflammation and oxidative stress in tissues such as the lungs . These findings highlight the importance of optimizing the dosage to achieve the desired therapeutic effects while minimizing potential adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its inhibition of DPP-4. This inhibition leads to increased levels of incretin hormones, which enhance insulin secretion and improve glucose metabolism . Additionally, this compound has been shown to activate the AMPK pathway, which plays a critical role in regulating cellular energy balance and metabolic homeostasis .

Transport and Distribution

This compound is primarily transported and distributed within the body through the bloodstream. It is metabolized via the cytochrome P450 (CYP) 2D6 enzyme and is mainly excreted via the kidneys . The drug’s long half-life and sustained activity allow for once-weekly dosing, which improves patient adherence to the treatment regimen .

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with the DPP-4 enzyme. The non-covalent binding of this compound to DPP-4 ensures its sustained inhibitory effect, which is crucial for maintaining elevated levels of incretin hormones . This localization is essential for its therapeutic action in regulating blood glucose levels in patients with type 2 diabetes.

準備方法

Synthetic Routes and Reaction Conditions: The preparation of trelagliptin involves several key steps. Initially, 2-[(6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl]-4-fluorobenzonitrile (II) and 3-aminopiperidine (I) are used as starting materials. The process begins with the reaction of 3-aminopiperidine with benzaldehyde to generate N-benzylidene piperidine-3-amine (III). This intermediate is then condensed with compound II to produce a condensation product (IV). Acidolysis of this product under acidic conditions removes the protecting group, yielding the crude product (V). Finally, the crude product is salified with succinic acid to obtain this compound succinate (VI) .

Industrial Production Methods: The industrial production of this compound succinate involves nucleophilic substitution reactions in an organic solvent in the presence of phosphate and a phase transfer catalyst. This method is efficient, requiring only one recrystallization step to achieve high purity levels of over 99.5% .

化学反応の分析

反応の種類: トレラグリプチンは、以下を含むさまざまな化学反応を起こします。

酸化: トレラグリプチンは、特定の条件下で酸化され、分解生成物を形成する可能性があります。

還元: 還元反応は、化合物内の官能基を修飾することができます。

一般的な試薬と条件:

酸化: 過酸化水素(H₂O₂)またはその他の酸化剤。

還元: 水素化ホウ素ナトリウム(NaBH₄)またはその他の還元剤。

置換: 有機溶媒、リン酸塩、および相間移動触媒.

生成される主な生成物: これらの反応から生成される主な生成物には、さまざまな中間体と最終的なトレラグリプチンコハク酸塩が含まれます .

4. 科学研究の用途

トレラグリプチンは、化学、生物学、医学、および産業の分野で、いくつかの科学研究の用途があります。

化学: DPP-4阻害剤とその相互作用を研究するためのモデル化合物として使用されます。

生物学: 細胞経路および酵素阻害に対するその影響が調査されています。

科学的研究の応用

Trelagliptin has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

類似化合物との比較

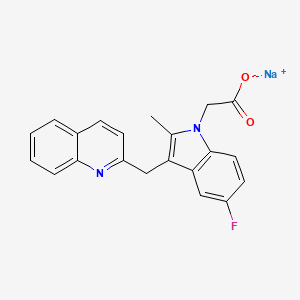

- Alogliptin

- Linagliptin

- Saxagliptin

- Sitagliptin

- Teneligliptin

特性

IUPAC Name |

2-[[6-[(3R)-3-aminopiperidin-1-yl]-3-methyl-2,4-dioxopyrimidin-1-yl]methyl]-4-fluorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20FN5O2/c1-22-17(25)8-16(23-6-2-3-15(21)11-23)24(18(22)26)10-13-7-14(19)5-4-12(13)9-20/h4-5,7-8,15H,2-3,6,10-11,21H2,1H3/t15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWYJYHUNXVAVAA-OAHLLOKOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=C(N(C1=O)CC2=C(C=CC(=C2)F)C#N)N3CCCC(C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C(=O)C=C(N(C1=O)CC2=C(C=CC(=C2)F)C#N)N3CCC[C@H](C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20FN5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00235678 | |

| Record name | Trelagliptin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00235678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

357.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

865759-25-7 | |

| Record name | Trelagliptin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=865759-25-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trelagliptin [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0865759257 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trelagliptin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15323 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Trelagliptin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00235678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TRELAGLIPTIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q836OWG55H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[Asu1,6,Arg8]-VASOPRESSIN](/img/structure/B1683143.png)

![Sodium 1,6,6-trimethyl-10,11-dioxo-6,7,8,9,10,11-hexahydrophenanthro[1,2-b]furan-2-sulfonate](/img/structure/B1683162.png)